molecular formula C57H90O42S B1434721 Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin CAS No. 174010-62-9

Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin

Cat. No.: B1434721
CAS No.: 174010-62-9
M. Wt: 1479.4 g/mol
InChI Key: JINRRYVZBGTIER-UHFFFAOYSA-N
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Description

Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin is a biochemical reagent . It is a building block used as an intermediate for the synthesis of mono-functionalized gamma-cyclodextrins . It is used in proteomics research .


Molecular Structure Analysis

The molecular formula of this compound is C57H90O42S . Its molecular weight is 1479.4 g/mol . The structure is complex, with many hydroxy groups and one sulfonyl group attached to a cyclodextrin ring .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .

Scientific Research Applications

Regioselectivity in Cyclodextrin Derivatives

Regioselective Sulfonylation of Cyclodextrins : The study by Yoshikiyo et al. (2015) delves into the regioselective sulfonylation of α-cyclodextrin, revealing insights into the reaction dynamics and the effects of mesitylenesulfonyl groups on cyclodextrin chemistry. This research underscores the precision achievable in chemical modifications of cyclodextrins, highlighting their potential for creating highly specific molecular structures (Yoshikiyo et al., 2015).

Cyclodextrin as Chiral Selectors

Cyclodextrin Chiral Selectors for Enantioseparation : Dai et al. (2012) have explored dicationic cyclodextrins with AC regioisomer structures, demonstrating their utility in enantioseparation and their ability to recognize chiral molecules efficiently. This application is particularly relevant in analytical chemistry, where the precise separation of enantiomers is crucial (Dai et al., 2012).

Structural Validation and Modification of Cyclodextrins

Polysulfonylated Cyclodextrins : Research by Yamamura et al. (2015) has contributed to the structural validation of cyclodextrin derivatives, offering insights into the regioisomeric diversity of γ-cyclodextrin sulfonates. Such studies are foundational for understanding the complex chemistry of cyclodextrins and their derivatives (Yamamura et al., 2015).

Novel Concepts in Cyclodextrin Functionalization

Hetero-Bifunctionalization of Cyclodextrins : The work by Fukudome et al. (2005) presents a novel approach to the hetero-bifunctionalization of β-cyclodextrin, illustrating the potential for creating multifunctional cyclodextrin derivatives for various applications, from catalysis to materials science (Fukudome et al., 2005).

Cyclodextrin in Molecular Recognition and Separation

Amplification of Reactivity Differences : Yuan et al. (2001) introduced a concept for enhancing the reactivity differences between methylene groups on cyclodextrins, paving the way for selective modifications and the development of cyclodextrin-based molecules with tailored properties (Yuan et al., 2001).

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Properties

IUPAC Name

[41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 2,4,6-trimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H90O42S/c1-14-4-15(2)49(16(3)5-14)100(81,82)83-13-24-48-32(72)40(80)57(91-24)98-47-23(12-64)89-55(38(78)30(47)70)96-45-21(10-62)87-53(36(76)28(45)68)94-43-19(8-60)85-51(34(74)26(43)66)92-41-17(6-58)84-50(33(73)25(41)65)93-42-18(7-59)86-52(35(75)27(42)67)95-44-20(9-61)88-54(37(77)29(44)69)97-46-22(11-63)90-56(99-48)39(79)31(46)71/h4-5,17-48,50-80H,6-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINRRYVZBGTIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H90O42S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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